molecular formula C6HF4NaO2S B13167165 Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate

Cat. No.: B13167165
M. Wt: 236.12 g/mol
InChI Key: WSXDDQWELZZDRX-UHFFFAOYSA-M
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Description

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate is a chemical compound with the molecular formula C₆HF₄NaO₂S and a molecular weight of 236.12 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate typically involves the sulfonylation of fluorinated benzene derivatives. One common method includes the reaction of 2,3,5,6-tetrafluorobenzenesulfonyl chloride with sodium hydroxide under controlled conditions . The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent product quality. Advanced purification techniques like recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organosulfur compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonate group to various substrates, leading to the formation of sulfonylated products. This property is exploited in various chemical reactions and industrial processes .

Comparison with Similar Compounds

Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Uniqueness

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate is unique due to the presence of multiple fluorine atoms on the benzene ring. This fluorination enhances its reactivity and stability, making it a valuable compound in various chemical and industrial applications .

Biological Activity

Sodium 2,3,5,6-tetrafluorobenzene-1-sulfinate is a sulfonated derivative of tetrafluorobenzene that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving nucleophilic substitution reactions. The introduction of the sulfonate group onto the tetrafluorobenzene framework enhances its solubility and reactivity. The synthesis typically involves the reaction of sodium sulfinate with tetrafluorobenzene derivatives under controlled conditions to ensure high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Escherichia coli at a concentration of 100 µg/mL .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. A series of tests demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways. In a comparative study, this compound showed an IC50 value of approximately 30 µM in MCF-7 cells .

The biological activity of this compound is attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways associated with cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to cell death.
  • Cell Cycle Arrest : this compound can cause G2/M phase arrest in the cell cycle of certain cancer cell lines .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyFindings
Liu et al. (2020)Demonstrated significant inhibition of MCF-7 and HeLa cells with an IC50 value around 30 µM.
Zhang et al. (2021)Reported antimicrobial activity against E. coli with an inhibition zone diameter of 15 mm at 100 µg/mL concentration.
Al-Said et al. (2019)Found that related sulfone compounds exhibited anticancer properties comparable to doxorubicin .

Properties

Molecular Formula

C6HF4NaO2S

Molecular Weight

236.12 g/mol

IUPAC Name

sodium;2,3,5,6-tetrafluorobenzenesulfinate

InChI

InChI=1S/C6H2F4O2S.Na/c7-2-1-3(8)5(10)6(4(2)9)13(11)12;/h1H,(H,11,12);/q;+1/p-1

InChI Key

WSXDDQWELZZDRX-UHFFFAOYSA-M

Canonical SMILES

C1=C(C(=C(C(=C1F)F)S(=O)[O-])F)F.[Na+]

Origin of Product

United States

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